{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride
Overview
Description
{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H19Cl2N3 and its molecular weight is 288.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with a similar pyrazole core have been found to possess various biological activities, affecting a range of biochemical pathways .
Pharmacokinetics
A similar compound was found to have high solubility in saline at ph 7 , which could potentially impact its bioavailability
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-10-6-11(2)16(15-10)9-13-5-3-4-12(7-13)8-14;;/h3-7H,8-9,14H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDGUHWJFPCWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC(=C2)CN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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